molecular formula C25H23ClN4O5 B11446509 ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11446509
M. Wt: 494.9 g/mol
InChI Key: VCCIQHPGDPGMBO-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenoxy group: This step involves the reaction of the intermediate with 4-chlorophenol under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

These compounds share some structural similarities but differ in specific functional groups, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C25H23ClN4O5

Molecular Weight

494.9 g/mol

IUPAC Name

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H23ClN4O5/c1-5-34-23(32)18-14-17-20(27-19-8-6-7-13-30(19)22(17)31)29(4)21(18)28-24(33)25(2,3)35-16-11-9-15(26)10-12-16/h6-14H,5H2,1-4H3

InChI Key

VCCIQHPGDPGMBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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